

# sitravatinib drug interaction potential

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## Compound Focus: Sitravatinib

CAS No.: 1123837-84-2

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## Sitravatinib Drug Interaction Profile

Interaction Category / Mechanism	Experimental Findings / Observed Effect	Relevant Combinations / Context
<b>Synergistic Immunotherapy Enhancement</b> [1]	Reverses immunosuppression; expands T cell population and enhances anti-PD-1 efficacy [1].	Anti-PD-1/PD-L1 (e.g., Nivolumab)
<b>Synergy with Targeted Agent (Venetoclax)</b> [2]	Concurrent suppression of AKT/ERK signaling; downregulation of MCL-1 and BCL-xL [2].	Venetoclax (BCL-2 inhibitor)
<b>Inhibition of Drug Efflux Pump (ABCG2/BCRP)</b> [3]	Inhibits ABCG2 efflux function; increases intracellular concentration of substrate chemotherapeutics [3].	Chemotherapeutics that are ABCG2 substrates (e.g., Mitoxantrone, Topotecan, SN-38)
<b>Tyrosine Kinase Inhibition (Primary MoA)</b> [1] [4] [5]	Targets TAM family receptors (TYRO3, AXL, MERTK), VEGFR, PDGFR, KIT, RET, MET [1] [4] [5].	Underlies all combination effects

## Experimental Protocols for Key Findings

Here are detailed methodologies for critical experiments that demonstrate **sitravatinib**'s interaction potential.

## Protocol 1: Assessing Synergy with Venetoclax in AML Models

This protocol is used to demonstrate the synergistic effect between **sitravatinib** and the BCL-2 inhibitor venetoclax [2].

- **Cell Culture:** Use human FLT3-ITD mutated AML cell lines (e.g., MV4-11, MOLM13). Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C with 5% CO<sub>2</sub> [2].
- **Cell Viability Assay (Synergy Measurement):**
  - Seed cells in well plates.
  - Treat with a range of concentrations of **sitravatinib** and venetoclax, both as single agents and in combination.
  - After 48-72 hours, measure cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo 2.0).
  - Analyze the combination data using software like CalcuSyn or the Bliss independence model to calculate a **Combination Index (CI)**, where  $CI < 1$  indicates synergy [2].
- **Apoptosis Assay:**
  - Treat cells for 48 hours with vehicle, single agents, or the combination.
  - Stain cells with **Annexin V-APC and Propidium Iodide (PI)**.
  - Analyze using flow cytometry to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [2].
- **Immunoblotting for Mechanistic Insight:**
  - Lyse treated cells and perform Western blotting.
  - Probe for key proteins to confirm mechanism of action:
    - **Phospho-FLT3 (Tyr589/591) & Phospho-STAT5 (Tyr694):** Confirm target engagement by **sitravatinib**.
    - **Phospho-AKT (S473) & Phospho-ERK1/2 (T202/Y204):** Verify suppression of survival pathways.
    - **MCL-1 & BCL-xL:** Observe downregulation of anti-apoptotic proteins.
    - **Cleaved Caspase-8 & Cleaved PARP:** Markers of apoptosis induction [2].

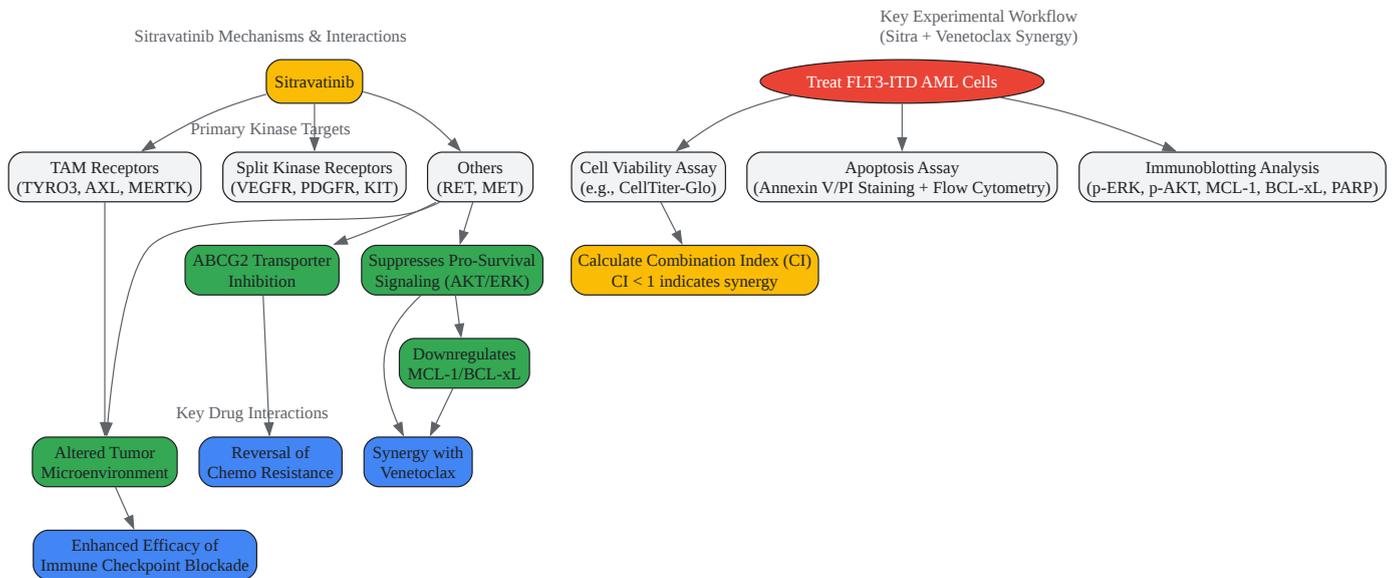
## Protocol 2: Evaluating ABCG2-Mediated Multidrug Resistance Reversal

This protocol tests **sitravatinib**'s potential to inhibit the ABCG2 transporter and reverse resistance to chemotherapeutic agents [3].

- **Cell Lines:**
  - Use parental and corresponding ABCG2-overexpressing cell lines (e.g., NCI-H460 vs. NCI-H460/MX20 for wild-type ABCG2; S1 vs. S1-M1-80 for mutant ABCG2).
  - Culture all cells in drug-free medium for at least 3 weeks before experiments [3].
- **Cytotoxicity Assay (MTT):**
  - Seed cells evenly in 96-well plates.
  - Treat with various concentrations of a chemotherapeutic drug (e.g., Mitoxantrone) alone or in combination with a fixed concentration of **sitravatinib** (e.g., 3  $\mu$ M).
  - After 68-72 hours, add **MTT reagent**. The viable cells will convert MTT to purple formazan crystals.
  - Dissolve the crystals and measure the absorbance to determine the IC<sub>50</sub> of the chemotherapeutic with and without **sitravatinib**. A significant decrease in IC<sub>50</sub> in the presence of **sitravatinib** indicates reversal of resistance [3].
- **[<sup>3</sup>H]-Mitoxantrone Accumulation Assay:**
  - Incubate ABCG2-overexpressing cells with [<sup>3</sup>H]-Mitoxantrone in the presence or absence of **sitravatinib** (3  $\mu$ M) or a known ABCG2 inhibitor (Ko143, 1  $\mu$ M) as a positive control.
  - After a set time, stop the reaction and measure the intracellular radioactivity using a liquid scintillation counter.
  - A significant increase in intracellular radioactivity with **sitravatinib** treatment confirms its inhibition of ABCG2-mediated drug efflux [3].
- **ATPase Assay:**
  - Use membranes from ABCG2-overexpressing cells.
  - Measure inorganic phosphate release as an indicator of ABCG2 ATPase activity in the presence of increasing concentrations of **sitravatinib**.
  - **Sitravatinib** is expected to stimulate basal ATPase activity at low concentrations and inhibit it at high concentrations, indicating direct interaction with the transporter [3].

## Signaling Pathway & Experimental Workflow

The diagram below summarizes the core mechanisms of **sitravatinib** and the key experimental workflow for assessing its combination with venetoclax.



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## Key Insights for Researchers

- **Primary vs. Off-Target Interactions:** The most significant "interactions" are **pharmacodynamic**, resulting from **sitratavinib**'s intended on-target kinase profile that alters the tumor's biological context

to make it more susceptible to other drugs [1] [2]. Its off-target inhibition of the ABCG2 transporter is a separate, important pharmacokinetic interaction to consider with substrate drugs [3].

- **Clinical Safety in Combinations:** Clinical trials show that combining **sitravatinib** with other agents requires careful management. When combined with nivolumab and ipilimumab, a high frequency of immune-related adverse events was observed, necessitating dose adjustments for safe administration [6] [7].
- **Explore Clinical Trial Data:** For the most current information on how **sitravatinib** is being used in combinations, searching active clinical trials on platforms like ClinicalTrials.gov is highly recommended, as this field is rapidly evolving.

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